REACTION_CXSMILES
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N([O-])=O.[Na+].[NH2:5][C:6]1[CH:7]=[C:8]([OH:12])[CH:9]=[CH:10][CH:11]=1.[N-:13]=[N+:14]=[N-].[Na+]>Cl>[N:5]([C:6]1[CH:7]=[C:8]([OH:12])[CH:9]=[CH:10][CH:11]=1)=[N+:13]=[N-:14] |f:0.1,3.4|
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Name
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|
Quantity
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15 mL
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Type
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reactant
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Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
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5 g
|
Type
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reactant
|
Smiles
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NC=1C=C(C=CC1)O
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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Cl
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Name
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|
Quantity
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35 mL
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Type
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reactant
|
Smiles
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[N-]=[N+]=[N-].[Na+]
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Type
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CUSTOM
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Details
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The solution was stirred for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was stirred at room temperature for 24 h
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Duration
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24 h
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Type
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EXTRACTION
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Details
|
extracted with 300 mL of ethyl acetate
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Type
|
WASH
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Details
|
The combined organic layer was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CUSTOM
|
Details
|
Solvents were removed by rotary evaporation
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Type
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CUSTOM
|
Details
|
the residue was purified by column chromatography (EtOAc/hexanes, 1/4)
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Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
|
N(=[N+]=[N-])C=1C=C(C=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.52 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 74.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |